2-Cyclopropoxy-3-ethylaniline
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Overview
Description
2-Cyclopropoxy-3-ethylaniline is an organic compound with the molecular formula C11H15NO. It is a derivative of aniline, featuring a cyclopropoxy group and an ethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-ethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-Cyclopropoxy-3-ethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-ethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropoxy-3-ethylaniline include other aniline derivatives with different substituents, such as:
- 2-Methoxy-3-ethylaniline
- 2-Ethoxy-3-ethylaniline
- 2-Cyclopropoxy-4-ethylaniline
Uniqueness
This compound is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-3-5-10(12)11(8)13-9-6-7-9/h3-5,9H,2,6-7,12H2,1H3 |
InChI Key |
ZEOJGCXDLPEROY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)OC2CC2 |
Origin of Product |
United States |
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